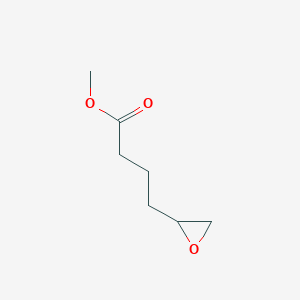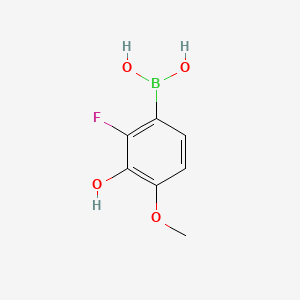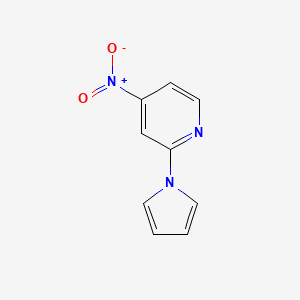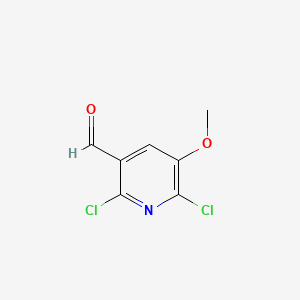
Methyl 4-(oxiran-2-YL)butanoate
概要
説明
Methyl 4-(oxiran-2-yl)butanoate: is an organic compound characterized by the presence of an oxirane (epoxide) ring and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-(oxiran-2-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a peracid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring. The resulting epoxide is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation reactions followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
化学反応の分析
Types of Reactions: Methyl 4-(oxiran-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can open the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Compounds: Various products depending on the nucleophile used in ring-opening reactions.
科学的研究の応用
Methyl 4-(oxiran-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.
作用機序
The mechanism of action of methyl 4-(oxiran-2-yl)butanoate involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.
類似化合物との比較
- Methyl 3-(oxiran-2-yl)propanoate
- Ethyl 4-(oxiran-2-yl)butanoate
- Methyl 4-(oxiran-2-yl)pentanoate
Uniqueness: Methyl 4-(oxiran-2-yl)butanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its combination of an oxirane ring and a methyl ester group makes it particularly versatile for various chemical transformations and applications.
特性
IUPAC Name |
methyl 4-(oxiran-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAJEWATDTUSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541426 | |
| Record name | Methyl 4-(oxiran-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-81-1 | |
| Record name | Methyl 4-(oxiran-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8202316.png)





